Dithiophosphoric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dithiophosphoric acid is a chemical compound that is widely used in various industrial applications. It is an organophosphorus compound that contains two thiol groups and a phosphoric acid group. Dithiophosphoric acid is commonly used as a collector in the flotation of minerals such as copper, lead, and zinc. It is also used as a corrosion inhibitor in the petroleum industry. In recent years, dithiophosphoric acid has gained attention in the scientific community due to its potential applications in biomedical research.

Wissenschaftliche Forschungsanwendungen

Synthesis of Organophosphorus Compounds

Dithiophosphoric acid is utilized for synthesizing various organophosphorus compounds. A study by Meisel and Donath (1983) discusses the reaction of dithiophosphoric acid chloride pyrididium betaine with nucleophiles such as amines, alcohols, or thiols to produce disubstituted thiophosphoric acid derivatives (Meisel & Donath, 1983).

Antioxidant Mechanisms

Dithiophosphoric acid and its derivatives exhibit antioxidant actions in various substrates, predominantly through peroxide-decomposing and radical-trapping mechanisms. Al‐Malaika's (1990) research employs analytical techniques like 31P-NMR to explore the transformation products of dithiophosphoric acid and its derivatives, shedding light on their antioxidant mechanisms (Al‐Malaika, 1990).

Optically Active Dithiophosphoric Acid

Nizamov et al. (2014) prepared optically active dithiophosphoric acid by reacting tetraphosphorus decasulfide with (1R)-endo-(+)-fenchyl alcohol. Their study also delves into the creation of dithiophosphate S-esters (Nizamov et al., 2014).

Thermochemistry

Sagadeev and Safina (2008) analyzed thermal effects of reactions involving dithiophosphoric acids, determining formation enthalpies for a series of dithiophosphates. Their study provides insights into the thermochemical characteristics of these compounds (Sagadeev & Safina, 2008).

Biologically Active Derivatives

Cherkasov et al. (2013) synthesized biologically active dithiophosphoric and dithiophosphonic acids and their derivatives. Their research focuses on the antimicrobial activity of these compounds, highlighting their potential in biological applications (Cherkasov et al., 2013).

Pollution Remediation

Jie, Wang, and Chen (2016) investigated the removal of dianiline dithiophosphoric acid from wastewater through chelate precipitation. This study provides a potential method for addressing pollution associated with the use of dithiophosphoric acid in industrial processes (Jie, Wang, & Chen, 2016).

Eigenschaften

CAS-Nummer |

15834-33-0 |

|---|---|

Produktname |

Dithiophosphoric acid |

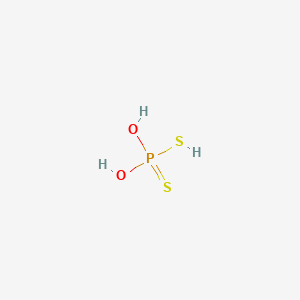

Molekularformel |

H3O2PS2 |

Molekulargewicht |

130.13 g/mol |

IUPAC-Name |

dihydroxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5) |

InChI-Schlüssel |

NAGJZTKCGNOGPW-UHFFFAOYSA-N |

SMILES |

OP(=S)(O)S |

Kanonische SMILES |

[H+].[H+].[H+].[O-]P(=S)([O-])[S-] |

Andere CAS-Nummern |

15834-33-0 |

Physikalische Beschreibung |

Phosphorodithioic acid alcohol appears as a tan colored liquid with a sulfur-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. |

Verwandte CAS-Nummern |

19210-06-1 (zinc salt) |

Synonyme |

dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)